3-Benzenesulfonylpropylamine hydrochloride
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Overview
Description
3-Benzenesulfonylpropylamine hydrochloride is an organic compound with the molecular formula C9H14ClNO2S. It is a hydrochloride salt form of 3-benzenesulfonylpropylamine, which consists of a propylamine group attached to a benzenesulfonyl group. This compound is used in various research and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
This compound is used in biochemical research, particularly in proteomics , suggesting it may interact with proteins or other molecules in the cell.
Mode of Action
As a biochemical used in proteomics research , it may interact with proteins or other cellular components, altering their function or activity.
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways.
Result of Action
As a biochemical used in proteomics research , it may influence protein function or expression.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Benzenesulfonylpropylamine hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzenesulfonylpropylamine hydrochloride typically involves the reaction of benzenesulfonyl chloride with 3-aminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Benzenesulfonylpropylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzenesulfonylpropylamine derivatives.
Scientific Research Applications
3-Benzenesulfonylpropylamine hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
3-Benzenesulfonylpropylamine: The parent compound without the hydrochloride salt form.
Benzenesulfonyl chloride: A precursor used in the synthesis of 3-benzenesulfonylpropylamine hydrochloride.
3-Aminopropylamine: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific combination of a benzenesulfonyl group and a propylamine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(benzenesulfonyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c10-7-4-8-13(11,12)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQOXYYYKSXJAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590051 |
Source
|
Record name | 3-(Benzenesulfonyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98510-51-1 |
Source
|
Record name | 3-(Benzenesulfonyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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